molecular formula C23H21N3O B11412049 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide CAS No. 872345-03-4

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide

Cat. No.: B11412049
CAS No.: 872345-03-4
M. Wt: 355.4 g/mol
InChI Key: FLUDKNHXRSWBPN-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide is a complex organic compound that features a benzimidazole core, a benzyl group, and a benzamide moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide typically begins with the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Amidation Reaction: : The next step involves the reaction of 1-benzyl-1H-benzimidazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction forms the final product, this compound, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of benzimidazole derivatives with various functional groups.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the benzamide moiety to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, thiols, DMF, dichloromethane.

Major Products

    Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide involves its interaction with various molecular targets:

    DNA Binding: The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

    Protein Interaction: The compound can bind to proteins, inhibiting their function.

Comparison with Similar Compounds

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide can be compared with other benzimidazole derivatives:

    1H-Benzimidazole: The parent compound, which lacks the benzyl and benzamide groups. It is less complex and has different pharmacological properties.

    2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a benzyl group. It has different reactivity and biological activity.

    Benzimidazole-2-carboxamide: Contains a carboxamide group at the 2-position, which alters its chemical and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity not seen in simpler benzimidazole derivatives.

Properties

CAS No.

872345-03-4

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-3-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-17-8-7-11-19(14-17)23(27)24-15-22-25-20-12-5-6-13-21(20)26(22)16-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

FLUDKNHXRSWBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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